Triphenylcarbenium hexachloroantimonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

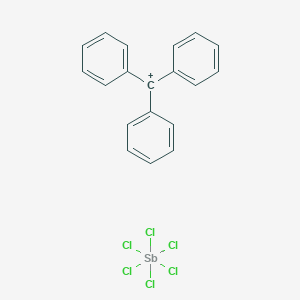

Triphenylcarbenium hexachloroantimonate: is an organometallic compound with the chemical formula (C₆H₅)₃C(SbCl₆)This compound is characterized by its yellow crystalline powder appearance and is used in various chemical processes due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions: Triphenylcarbenium hexachloroantimonate can be synthesized through the reaction of triphenylmethanol with antimony pentachloride in an organic solvent such as dichloromethane. The reaction typically occurs at room temperature and involves the formation of the triphenylcarbenium ion, which then reacts with the hexachloroantimonate anion to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms to meet the requirements of various applications .

化学反应分析

Hosomi-Sakurai Allylation

In the presence of β,γ-unsaturated α-ketoesters, this compound catalyzes allylsilane additions with high chemoselectivity (Table 1) . The reaction proceeds via trityl cation activation, with minimal contribution from silyl cations (<15%) .

Table 1: Hosomi-Sakurai Allylation of Allylsilanes

| Substrate | Product Yield (%) | Selectivity (Major:Minor) | Conditions |

|---|---|---|---|

| β,γ-Unsaturated ketoester | 89–95 | 94:6 (γ,γ-disubstituted) | 5 mol% catalyst, RT |

Mechanistic studies confirm the trityl cation abstracts a silyl group, generating a reactive oxocarbenium intermediate .

Cationic Polymerization Initiator

Triphenylcarbenium hexachloroantimonate initiates polymerization of epoxy monomers and cyclic ethers via cationic pathways:

Epoxy Monomer Polymerization

- Example : 3,6-Dibromo-9-(2,3-epoxypropyl)carbazole polymerizes exothermically under thermal or photolytic initiation .

- Mechanism : The trityl cation opens the epoxy ring, propagating via an activated monomer mechanism .

Tetrahydrofuran (THF) Polymerization

- Radiochemical studies using 14C-labeled initiator revealed no incorporation of the trityl group into the polymer backbone, supporting a chain-transfer mechanism .

Key Reaction Parameters :

Reactivity with Cyclic Acetals

The compound initiates polymerization of 1,3-dioxolane via formation of a dioxolenium ion intermediate : C6H5 3C+SbCl6−+C3H6O2→Dioxolenium+SbCl6−+Byproducts

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Triarylmethyl Salts

| Compound | Electrophilicity | Stability | Primary Application |

|---|---|---|---|

| Triphenylcarbenium SbCl6− | High | Moderate (hygroscopic) | Polymerization, allylation |

| Trityl PF6− | Higher | High | Asymmetric catalysis |

| Trityl ClO4− | Moderate | Low (explosive) | Limited synthetic use |

The hexachloroantimonate anion enhances solubility in nonpolar solvents compared to PF6− analogues .

Decomposition Pathways

Thermal degradation (>220°C) produces:

- Gaseous Byproducts : CO, CO2, HCl, SbOx .

- Handling : Moisture-sensitive; reacts violently with water to release HCl .

Mechanistic Insights

科学研究应用

Applications Overview

Triphenylcarbenium hexachloroantimonate is primarily recognized for its role as a strong electrophile in organic synthesis. Below are the key areas where TPCH is applied:

Organic Synthesis

TPCH serves as a powerful electrophilic reagent in various organic reactions, including:

- Cationic Polymerization : TPCH is utilized in cationic polymerization processes, facilitating the synthesis of polymers from monomers.

- Electrophilic Aromatic Substitution : It acts as an electrophile in reactions involving aromatic compounds, enhancing reactivity and yield.

Materials Science

In materials science, TPCH contributes to the development of advanced materials with specific properties:

- Conductive Polymers : TPCH is used to synthesize conductive polymers, which have applications in electronics and energy storage devices.

- Flame Retardants : Due to its antimony content, TPCH can be incorporated into materials to improve flame resistance.

Analytical Chemistry

TPCH finds use in analytical chemistry for:

- Testing and Calibration : It serves as a standard in chemical analysis due to its well-defined properties and stability.

Data Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Acts as a strong electrophile for various reactions | Cationic polymerization, electrophilic substitution |

| Materials Science | Enhances properties of materials | Conductive polymers, flame retardants |

| Analytical Chemistry | Used as a standard for testing and calibration | Chemical analysis |

Case Study 1: Cationic Polymerization

A study demonstrated the effectiveness of TPCH in the cationic polymerization of styrene. The results showed that TPCH significantly increased the rate of polymer formation compared to traditional catalysts, leading to higher molecular weights and better thermal stability of the resulting polymers.

Case Study 2: Synthesis of Conductive Polymers

Research on the synthesis of conductive polymers using TPCH revealed that incorporating this compound improved electrical conductivity by several orders of magnitude. This finding has implications for the development of next-generation electronic devices.

作用机制

The mechanism of action of triphenylcarbenium hexachloroantimonate involves its ability to act as a Lewis acid, facilitating various chemical reactions. The triphenylcarbenium ion can abstract hydrides, activate olefins, and participate in electron transfer processes. These actions are mediated through its interaction with molecular targets and pathways involved in the specific reactions .

相似化合物的比较

- Triphenylcarbenium tetrafluoroborate

- Triphenylcarbenium perchlorate

- Triphenylsulfonium perfluoro-1-butanesulfonate

Comparison: Triphenylcarbenium hexachloroantimonate is unique due to its hexachloroantimonate anion, which imparts distinct reactivity and stability compared to other similar compounds. For instance, triphenylcarbenium tetrafluoroborate and triphenylcarbenium perchlorate have different anions, which can influence their solubility, reactivity, and applications .

属性

CAS 编号 |

1586-91-0 |

|---|---|

分子式 |

C19H15Cl6Sb |

分子量 |

577.8 g/mol |

IUPAC 名称 |

antimony(5+);diphenylmethylbenzene;hexachloride |

InChI |

InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI 键 |

GASWLBDVMZXHOP-UHFFFAOYSA-H |

SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |

规范 SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |

Key on ui other cas no. |

1586-91-0 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。